2-bromo-N-(isoxazol-4-yl)benzamide
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Overview
Description
2-bromo-N-(isoxazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound features a bromine atom at the 2-position of the benzamide ring and an isoxazole ring attached to the nitrogen atom. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in medicinal chemistry and drug design.
Scientific Research Applications
2-bromo-N-(isoxazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of BRD4 bromodomains, which are associated with various diseases, including cancer and inflammation.
Biological Studies: The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms.
Drug Design: Its unique structure serves as a scaffold for designing new drugs with improved efficacy and selectivity.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Future Directions
The future directions in the field of isoxazole derivatives research include the development of new eco-friendly synthetic strategies . There is also a significant interest in the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(isoxazol-4-yl)benzamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.
Amide Formation: The final step involves the formation of the amide bond between the isoxazole ring and the benzamide ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(isoxazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cycloaddition Reactions: The isoxazole ring can undergo cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), light or heat as a catalyst.
Amide Formation: EDCI, HOBt, and a base such as triethylamine.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 2-amino-N-(isoxazol-4-yl)benzamide or 2-thio-N-(isoxazol-4-yl)benzamide.
Oxidation Products: Oxidized derivatives of the isoxazole ring.
Mechanism of Action
The mechanism of action of 2-bromo-N-(isoxazol-4-yl)benzamide involves its interaction with specific molecular targets, such as BRD4 bromodomains. BRD4 is a member of the BET family of proteins that recognize acetylated lysine residues on histones, playing a crucial role in regulating gene expression . By inhibiting BRD4, this compound can modulate the expression of genes involved in cancer and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(isoxazol-4-yl)benzamide
- 2-fluoro-N-(isoxazol-4-yl)benzamide
- 2-iodo-N-(isoxazol-4-yl)benzamide
Uniqueness
2-bromo-N-(isoxazol-4-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
2-bromo-N-(1,2-oxazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-4-2-1-3-8(9)10(14)13-7-5-12-15-6-7/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYFIZSAJDCXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CON=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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